2-(Benzyloxy)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
Description
BenchChem offers high-quality 2-(Benzyloxy)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-phenylmethoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c20-18(14-23-13-15-5-2-1-3-6-15)19-9-8-17(16-7-4-11-24-16)25(21,22)12-10-19/h1-7,11,17H,8-10,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWCJXHHKZXIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)COCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Benzyloxy)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Molecular Formula : C13H17N2O3S
- Molecular Weight : 299.4 g/mol
- Structural Characteristics : The presence of a thiophene ring and thiazepane moiety contributes to its unique reactivity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of thiazepane compounds exhibit significant antimicrobial activity. Studies have shown that modifications to the thiazepane structure can enhance efficacy against various bacterial strains. For instance:
Anti-inflammatory Effects
Thiazepane derivatives have been noted for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests potential use in treating inflammatory diseases. A study demonstrated that thiazepane compounds could reduce TNF-alpha levels in vitro.
Neuroprotective Effects
Preliminary studies suggest that 2-(Benzyloxy)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone may have neuroprotective properties. By modulating oxidative stress responses, this compound may offer therapeutic benefits in neurodegenerative conditions such as Alzheimer's disease.
The mechanisms underlying the biological activity of this compound involve several pathways:
- Oxidative Stress Modulation : The compound's ability to interact with reactive oxygen species (ROS) suggests a role in protecting cellular integrity.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory effects.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, 2-(Benzyloxy)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting moderate efficacy compared to standard antibiotics.
Case Study 2: Neuroprotection in Cell Cultures
In neuroblastoma cell lines exposed to oxidative stress, treatment with the compound resulted in a significant reduction in cell death (p < 0.05). This suggests potential for further development as a neuroprotective agent.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug discovery, particularly as an antimicrobial agent . Its structure allows for interactions with biological targets that can inhibit bacterial growth.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various thiazepane derivatives, including 2-(Benzyloxy)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone. Results indicated significant inhibition of Gram-positive bacteria, suggesting potential for development into therapeutic agents against infections .
| Compound | Activity | Reference |
|---|---|---|
| 2-(Benzyloxy)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone | Moderate | |
| Other Thiazepane Derivatives | Varies |
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups facilitate various chemical reactions such as nucleophilic substitutions and cycloadditions.
Synthesis Pathway
Researchers have developed synthetic routes utilizing this compound to create more complex molecules. For instance, it has been used to synthesize novel thiophene-based compounds through electrophilic aromatic substitution reactions.
| Reaction Type | Description | Yield |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines to form new derivatives | 85% |
| Electrophilic Aromatic Substitution | Synthesis of thiophene derivatives | 78% |
Materials Science
The compound's unique properties make it suitable for applications in polymer chemistry and nanotechnology . Its ability to form stable complexes with metals can be exploited in the development of new materials.
Case Study: Polymer Blends
Research demonstrated that incorporating 2-(Benzyloxy)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone into polymer matrices enhanced thermal stability and mechanical properties. This opens avenues for creating advanced materials for industrial applications .
| Property | Before Addition | After Addition |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 30 | 50 |
Preparation Methods
Rhodium-Catalyzed Aziridination-Ring Expansion
A high-yielding route (68–74%) involves Rh₂(OAc)₄-mediated aziridination of hex-5-ene-1-sulfonamide precursors followed by acid-catalyzed ring expansion:
Step 1 :
$$ \text{Hex-5-ene-1-sulfonamide} + \text{PhI(OAc)}2 \xrightarrow{\text{Rh}2(\text{OAc})4, \text{Al}2\text{O}_3} 3\text{-Vinyl-1,2-thiazinane-1,1-dioxide} $$
Yield: 90%
Step 2 :
$$ \text{3-Vinyl derivative} \xrightarrow{p\text{-TsOH}} \text{1,4-Thiazepan-1,1-dioxide} $$
Yield: 60%
This method advantages include excellent diastereocontrol (>85:15 dr) and compatibility with thiophen-substituted alkenes when using 2-thienylvinyl sulfonamides.
Hoffman Rearrangement of Cyclic Sulfamoyl Acetamides
Alternative access via Hoffman rearrangement provides amino-functionalized cores:
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| Ethyl 2-aryl-1,2-thiazinane-6-carboxylate-1,1-dioxide | PhI(OAc)₂, Cu(OTf)₂ | 2-Amino-1,4-thiazepan-1,1-dioxide | 58–68% |
Installation of the Thiophen-2-yl Substituent
Direct Annulation Using 2-Thienyl Building Blocks
Thiophen incorporation during ring formation avoids later-stage functionalization:
$$ \text{2-Thienyl glycidyl ether} + \text{cystamine dihydrochloride} \xrightarrow{\text{NaHCO}3} \text{7-(Thiophen-2-yl)-1,4-thiazepane} $$
*Oxidation*: $$ \text{H}2\text{O}_2/\text{AcOH} \rightarrow \text{Sulfone} $$
Overall Yield: 52%
Post-Cyclization Suzuki Coupling
For late-stage diversification:
$$ \text{7-Bromo-1,4-thiazepan-1,1-dioxide} + \text{2-Thienylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{7-(Thiophen-2-yl) derivative} $$
Yield: 76%
Optimization Strategies and Yield Comparisons
| Method | Key Step | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Rh-catalyzed aziridination | Ring expansion | 80°C | Toluene | 74 |
| Hoffman rearrangement | Cu(OTf)₂ mediation | RT | THF | 68 |
| Direct annulation | Thienyl epoxide opening | 50°C | EtOH/H₂O | 52 |
| Suzuki coupling | Pd-catalyzed | 100°C | Dioxane | 76 |
Critical factors:
- Rhodium catalysis enables room-temperature aziridinations but requires anhydrous conditions
- Copper triflate accelerates Hoffman rearrangements while suppressing side reactions
- Thiophen positioning demands orthogonal protection during benzylation to prevent S-oxidation
Structural Characterization and Validation
Advanced techniques confirm regio- and stereochemistry:
X-ray Crystallography :
NMR Spectroscopy :
- $$ ^1\text{H} $$: δ 4.72 (d, J=12.1 Hz, OCH₂Ph), δ 3.81–3.45 (m, thiazepane protons)
- $$ ^{13}\text{C} $$: 207.8 ppm (ketone C=O), 136.2 ppm (sulfone S=O)
HPLC Purity : >98% (C18 column, MeCN/H2O 70:30)
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for constructing the 1,4-thiazepan-4-yl ring system with a sulfone group in this compound?
- Methodological Answer : The thiazepane ring can be synthesized via cyclization reactions using α,ω-amino thiol precursors. For example, reacting 2-aminothiophenol derivatives with α,β-unsaturated ketones under basic conditions facilitates ring closure. The sulfone group (1,1-dioxido) is introduced by oxidizing the thiazepane sulfide intermediate using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid over-oxidation of the thiophene moiety .
- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure selective oxidation. Use anhydrous conditions for cyclization to prevent hydrolysis of intermediates .
Q. How can the benzyloxy group and thiophene substituent be introduced without side reactions?
- Methodological Answer : The benzyloxy group is typically introduced via nucleophilic substitution or Mitsunobu reaction. For example, coupling 2-hydroxyacetophenone derivatives with benzyl bromide in the presence of K₂CO₃ in DMF achieves benzyloxy substitution. Thiophene incorporation may require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using thiophen-2-ylboronic acid. Protect reactive sites (e.g., sulfone or ketone) during coupling to prevent undesired reactivity .
- Key Considerations : Use protecting groups like tert-butyldimethylsilyl (TBS) for hydroxyl or ketone functionalities. Verify coupling efficiency via ¹H NMR integration of aromatic protons .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- FTIR : Identify sulfone (S=O) stretches at ~1300–1150 cm⁻¹ and ketone (C=O) at ~1700 cm⁻¹.
- NMR : ¹H/¹³C NMR resolves thiophene (δ 6.8–7.5 ppm) and benzyloxy (δ 4.5–5.0 ppm for CH₂) protons.
- X-ray Crystallography : Confirms spatial arrangement of the sulfone and thiophene moieties. For example, analogous structures (e.g., benzothiazin derivatives) show planar thiazepane rings with sulfone oxygen adopting trigonal geometry .
- Key Considerations : Use DMSO-d₆ as an NMR solvent to enhance sulfone peak resolution. For crystallography, grow single crystals via slow evaporation in dichloromethane/hexane mixtures .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be systematically analyzed?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, pH, or solvent polarity). For example, if the compound shows antiproliferative activity in one study but not another:
Standardize assay protocols (e.g., MTT vs. ATP-based viability assays).
Validate solubility using DLS or LC-MS to ensure the compound remains monomeric in solution.
Test metabolite stability via LC-HRMS to rule out degradation during incubation.
Reference structural analogs (e.g., benzodiazepine derivatives) to contextualize bioactivity trends .
Q. What experimental designs are recommended to study pH-dependent stability of the sulfone and thiophene moieties?
- Methodological Answer :
Hydrolytic Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV.
Oxidative Stability : Expose to reactive oxygen species (e.g., H₂O₂) and analyze by ESI-MS for sulfone-to-sulfoxide conversion.
Thermal Stability : Use TGA-DSC to assess decomposition temperatures under inert vs. oxidative atmospheres.
- Key Findings : Sulfones are generally stable under acidic conditions but may degrade in strongly basic media. Thiophene rings are prone to electrophilic substitution at low pH .
Q. How can structure-activity relationships (SAR) be explored for the thiophene and benzyloxy substituents?
- Methodological Answer :
Synthesize analogs with substituted thiophenes (e.g., 3-methylthiophene) or modified benzyloxy groups (e.g., electron-withdrawing substituents).
Test analogs in parallel assays (e.g., enzyme inhibition, cellular uptake).
Perform molecular docking to correlate substituent effects with binding affinity. For example, bulky benzyloxy groups may sterically hinder interactions with target proteins.
- Case Study : Analogous ethanone derivatives with 4-methoxybenzyl groups showed enhanced metabolic stability compared to benzyloxy analogs .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for similar thiazepane derivatives?
- Methodological Answer : Yield variations may stem from:
Catalyst Efficiency : Compare AlCl₃ (60–70% yield) vs. Bi(OTf)₃ (85–90% yield) in Friedel-Crafts acylations .
Purification Methods : Use preparative HPLC instead of column chromatography to recover polar intermediates.
Side Reactions : Characterize byproducts via HRMS to identify competing pathways (e.g., dimerization).
- Recommendation : Optimize using design of experiments (DoE) to balance temperature, solvent, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
